molecular formula C10H6F3NO B2740802 7-(Trifluoromethyl)quinolin-2-OL CAS No. 1011533-24-6

7-(Trifluoromethyl)quinolin-2-OL

Cat. No.: B2740802
CAS No.: 1011533-24-6
M. Wt: 213.159
InChI Key: STHFBPRDYLWJGX-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinolin-2-OL is a chemical compound belonging to the quinoline family. It is characterized by the presence of a trifluoromethyl group at the 7th position and a hydroxyl group at the 2nd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-2-OL typically involves cyclization and cycloaddition reactions. One common method includes the reaction of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the nucleophilic displacement of halogen atoms or diaza groups on pre-fluorinated quinoline precursors .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solid acids, such as montmorillonite K-10, has been reported to catalyze these reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinolin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    7-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

    7-Chloroquinoline: Contains a chlorine atom at the 7th position.

    7-Methylquinoline: Features a methyl group at the 7th position.

Uniqueness: 7-(Trifluoromethyl)quinolin-2-OL is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and biological activity compared to its analogs .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFBPRDYLWJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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